molecular formula C16H22BNO4 B6167934 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one CAS No. 1314390-42-5

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one

Cat. No. B6167934
CAS RN: 1314390-42-5
M. Wt: 303.2
InChI Key:
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Description

The compound “4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one” is a complex organic molecule. It contains a morpholin-3-one group attached to a phenyl group, which is further connected to a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of palladium-catalyzed cross-coupling reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via borylation at the benzylic C-H bond of alkylbenzenes .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boron-containing group with two oxygen atoms and four methyl groups attached to the boron atom . The phenyl group is a six-membered aromatic ring, and the morpholin-3-one group is a six-membered ring containing both oxygen and nitrogen .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, the boron-containing group can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also participate in Diels-Alder reactions and other significant carbon-carbon bond-forming reactions .

Mechanism of Action

The mechanism of action of this compound in chemical reactions often involves the formation of a covalent bond between the boron atom in the tetramethyl-1,3,2-dioxaborolan-2-yl group and another atom in a different molecule .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper personal protective measures, such as wearing gloves, lab coats, and eye protection, should be taken when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one' involves the reaction of 4-bromo-3-nitrobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by reduction of the nitro group to an amine, and subsequent coupling with morpholine and acylation with acetic anhydride.", "Starting Materials": [ "4-bromo-3-nitrobenzoic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Morpholine", "Acetic anhydride", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: 4-bromo-3-nitrobenzoic acid is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of sodium hydroxide and DMF to form 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid.", "Step 2: The nitro group in 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid is reduced to an amine using sodium borohydride in ethanol.", "Step 3: The amine is coupled with morpholine in the presence of HCl to form 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-3-amine.", "Step 4: The amine is acylated with acetic anhydride in the presence of Na2SO4 to form the final product, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one." ] }

CAS RN

1314390-42-5

Product Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one

Molecular Formula

C16H22BNO4

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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